molecular formula C20H22N4O2 B2359099 2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2379953-83-8

2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone

Cat. No.: B2359099
CAS No.: 2379953-83-8
M. Wt: 350.422
InChI Key: AOSHJPGDZGKCEW-UHFFFAOYSA-N
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Description

2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is a complex organic compound featuring an indole ring system, a pyrimidinyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted indoles and pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's potential medicinal applications include the development of new drugs targeting specific receptors or enzymes involved in disease processes.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Indole-3-carbinol: A naturally occurring compound with similar indole structure.

  • Pyrimidine derivatives: Compounds containing pyrimidine rings used in various pharmaceutical applications.

  • Piperidine derivatives: Compounds with piperidine rings used in drug synthesis.

Uniqueness: 2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is unique due to its combination of indole, pyrimidinyl, and piperidinyl groups, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19(14-24-13-8-17-4-1-2-5-18(17)24)23-11-6-16(7-12-23)15-26-20-21-9-3-10-22-20/h1-5,8-10,13,16H,6-7,11-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSHJPGDZGKCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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